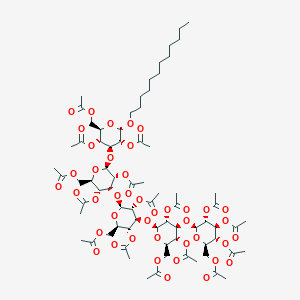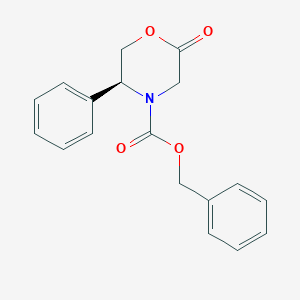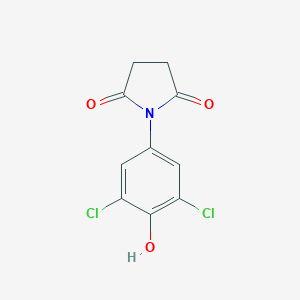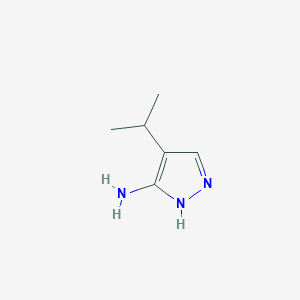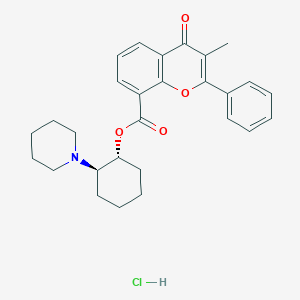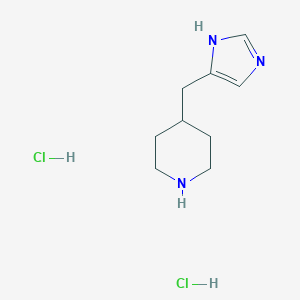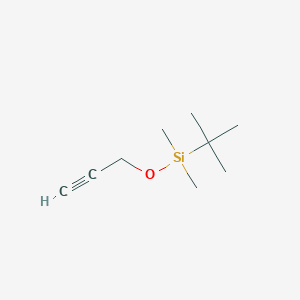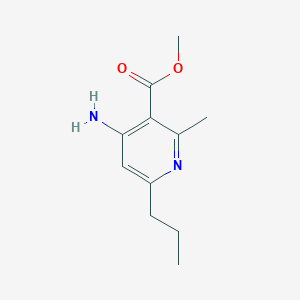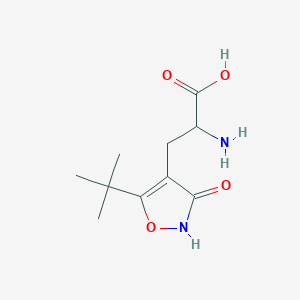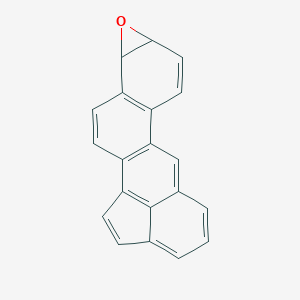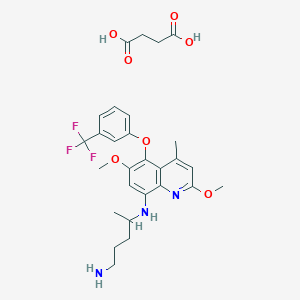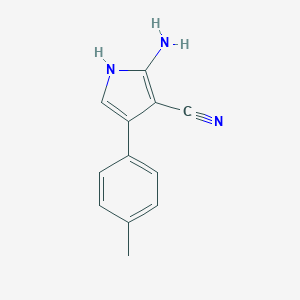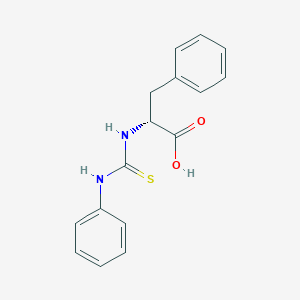
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid, also known as PTUP, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields of medicine. This compound has been found to have a wide range of biochemical and physiological effects that make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid is not fully understood, but it is believed that it works by inhibiting the activity of certain enzymes and signaling pathways. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the activity of protein kinase C and phospholipase C, which are involved in various cellular processes. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation.
Biochemische Und Physiologische Effekte
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to have a wide range of biochemical and physiological effects. In addition to its effects on cancer cells, cognitive function, and cardiac function, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has also been found to have anti-inflammatory effects. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are involved in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it is a small molecule inhibitor, which makes it easier to study than larger molecules. (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid also has a well-defined mechanism of action, which makes it easier to design experiments to study its effects. However, one limitation of using (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid in lab experiments is that it can be difficult to obtain in large quantities, which can limit its use in certain types of experiments.
Zukünftige Richtungen
There are many potential future directions for research on (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid. One area of research could be to investigate its potential as a therapeutic agent in cancer treatment. Another area of research could be to study its effects on neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further research could be done to understand the mechanism of action of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid and to identify other potential targets for this compound.
Synthesemethoden
The synthesis of (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid can be achieved through a multi-step process involving the reaction of various chemical compounds. The first step involves the reaction of N-phenylthiourea with 2-bromo-3-phenylpropionic acid to form the intermediate compound, 2-(3-phenylthioureido)propanoic acid. This intermediate is then subjected to a resolution process using chiral HPLC to obtain the final product, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid.
Wissenschaftliche Forschungsanwendungen
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been studied extensively in various fields of medicine, including oncology, neurology, and cardiovascular disease. In oncology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been found to have neuroprotective effects and can improve cognitive function. In cardiovascular disease, (R)-3-phenyl-2-(3-phenylthioureido)propanoic acid has been shown to reduce inflammation and improve cardiac function.
Eigenschaften
CAS-Nummer |
154738-10-0 |
|---|---|
Produktname |
(R)-3-phenyl-2-(3-phenylthioureido)propanoic acid |
Molekularformel |
C16H16N2O2S |
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
(2R)-3-phenyl-2-(phenylcarbamothioylamino)propanoic acid |
InChI |
InChI=1S/C16H16N2O2S/c19-15(20)14(11-12-7-3-1-4-8-12)18-16(21)17-13-9-5-2-6-10-13/h1-10,14H,11H2,(H,19,20)(H2,17,18,21)/t14-/m1/s1 |
InChI-Schlüssel |
OPPVUBSIFDPEHQ-CQSZACIVSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=S)NC2=CC=CC=C2 |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=S)NC2=CC=CC=C2 |
Synonyme |
(R)-3-PHENYL-2-(3-PHENYLTHIOUREIDO)PROPANOIC ACID |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Silane, [3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-1-propynyl]trimethyl-](/img/structure/B115057.png)
